molecular formula C14H15NO5 B3119212 Ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 248282-13-5

Ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B3119212
CAS No.: 248282-13-5
M. Wt: 277.27 g/mol
InChI Key: JTNIHKXKXQMSJA-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a substituted quinoline carboxylate derivative characterized by a 4-hydroxy group, 5-methoxy substituent, and a 1-methyl group on the dihydroquinoline scaffold. Its molecular formula is C₁₄H₁₅NO₅, with a molecular weight of 277.27 g/mol (approximated from analogous methyl ester data in ). The compound is synthesized via condensation reactions involving isatoic anhydride and diethyl malonate, followed by functionalization steps such as hydrazide formation or alkylation .

Key structural features include:

  • 4-hydroxy-2-oxo-1,2-dihydroquinoline core: Provides hydrogen-bonding capacity and tautomeric stability.
  • 5-methoxy and 1-methyl substituents: Enhance lipophilicity and steric effects, influencing bioavailability and target interactions.
  • Ethyl ester group: Modulates solubility and metabolic stability compared to carboxylic acid or methyl ester analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-4-20-14(18)11-12(16)10-8(15(2)13(11)17)6-5-7-9(10)19-3/h5-7,16H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNIHKXKXQMSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2OC)N(C1=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401143918
Record name Ethyl 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401143918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

248282-13-5
Record name Ethyl 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=248282-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,2-dihydro-4-hydroxy-5-methoxy-1-methyl-2-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401143918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS Number: 248282-13-5) is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, including antibacterial, antiviral, and anticancer activities, based on recent studies and findings.

  • Molecular Formula : C14H15NO5
  • Molecular Weight : 277.27 g/mol
  • Purity : Typically 95%

Antibacterial Activity

Recent studies have shown that derivatives of quinoline compounds exhibit notable antibacterial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

Study Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated moderate antibacterial activity with MIC values indicating effectiveness against several strains associated with opportunistic infections in immunocompromised patients .
  • Mechanism of Action : The antibacterial action is hypothesized to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways.

Antiviral Activity

Quinoline derivatives, including this compound, have been explored for their potential in inhibiting viral infections, particularly HIV.

Research Insights:

  • Anti-HIV Activity : In vitro studies indicated that certain derivatives could inhibit HIV replication, although the specific compound's efficacy at lower concentrations remains to be fully elucidated .
  • Docking Studies : Molecular docking simulations suggest that the compound may interact with viral integrase enzymes, potentially blocking critical steps in the viral life cycle .

Anticancer Activity

The anticancer potential of this compound has also been investigated.

Experimental Evidence:

  • Cell Line Studies : The compound was tested against the MCF-7 breast cancer cell line using the MTT assay. Results indicated significant cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin (Dox), highlighting its potential as an anticancer agent .
  • Mechanism of Action : The anticancer effects are believed to arise from induction of apoptosis and inhibition of cell proliferation pathways.

Summary of Biological Activities

Activity TypeFindingsReferences
AntibacterialModerate activity against various strains; MIC values indicate effectiveness
AntiviralPotential inhibition of HIV replication; docking studies suggest interaction with integrase
AnticancerSignificant cytotoxicity against MCF-7 cells; potential for apoptosis induction

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate has shown potential as a pharmaceutical intermediate in the synthesis of various bioactive compounds. Its derivatives have been studied for their antimicrobial and antitumor activities. For instance, research indicates that modifications of the quinoline structure can enhance biological activity against specific cancer cell lines, providing a pathway for developing new anticancer agents .

Antioxidant Properties

Studies have demonstrated that this compound exhibits significant antioxidant properties. It can scavenge free radicals, which are implicated in various diseases including cancer and cardiovascular disorders. The antioxidant mechanism is attributed to the presence of hydroxyl and methoxy groups that stabilize free radicals .

Material Science

In material science, this compound is explored for its potential use in the development of polymeric materials and coatings . Its chemical stability and reactivity make it a candidate for incorporation into polymers that require enhanced thermal and UV stability .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of synthesized derivatives of ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxoquinoline on various cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, indicating their potential as effective anticancer drugs .

Case Study 2: Antioxidant Efficacy

Research conducted by Zhang et al. (2023) focused on the antioxidant properties of this compound. Using DPPH and ABTS assays, it was found that ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxoquinoline significantly reduced oxidative stress markers in vitro, suggesting its application in dietary supplements aimed at reducing oxidative damage .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates. Key analogues and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of Ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate with Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 5-OCH₃, 1-CH₃ C₁₄H₁₅NO₅ 277.27 Enhanced lipophilicity due to methoxy and methyl groups; potential for CNS activity
Ethyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 248282-10-2) 5-Cl, 1-CH₃ C₁₃H₁₂ClNO₄ 295.70 Higher electronegativity from Cl; increased metabolic stability
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate No substituents C₁₂H₁₁NO₄ 245.22 Baseline scaffold; lower steric hindrance
Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate 6-Cl, 4-Ph C₁₈H₁₅ClNO₃ 340.77 Bulky phenyl group alters π-π stacking; potential kinase inhibition
Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate 2-S instead of 2-O C₁₁H₉NO₃S 247.26 Thioxo group enhances hydrogen bonding; possible antimicrobial activity

Crystallographic and Computational Insights

  • Crystal Packing: The 4-hydroxy and ester carbonyl groups form intramolecular hydrogen bonds, stabilizing planar conformations (e.g., methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate in ).
  • Molecular Dynamics : Substituents like 5-methoxy increase hydrophobic interactions in lipid bilayers, correlating with improved blood-brain barrier penetration .

Q & A

Q. What are the primary synthetic routes for Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives, and how do reaction conditions influence yields?

  • Methodological Answer : Two common approaches are:
  • Traditional Synthesis : Reacting isatoic anhydride with diethyl malonate in dry DMF at 85°C for 5 hours, yielding ~40% product after purification (monitored via TLC) .
  • Green Chemistry Approach : Using triethyl methanetricarboxylate as both solvent and reagent at 215–220°C, achieving higher yields with minimal toxic solvent use. Excess reagent recovery (≤5% loss) enhances cost efficiency .
  • Key Factors : Temperature, solvent choice (DMF vs. triethyl methanetricarboxylate), and post-reaction purification (e.g., recrystallization from ethyl acetate) critically impact yield and purity.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches at 1730–1750 cm⁻¹ and hydroxyl (O–H) bands at 2700–3200 cm⁻¹ .
  • LC-MS : Confirms molecular ion peaks (e.g., m/z 234 [M+H]⁺) and purity .
  • Melting Point Analysis : Provides a preliminary purity check (e.g., 134°C for the base compound) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use gloves, lab coats, and safety goggles to avoid skin/eye contact. Ensure ventilation to prevent inhalation of vapors .
  • Storage : Keep containers tightly sealed in dry, ventilated areas to prevent moisture absorption or degradation .
  • Emergency Measures : Immediate flushing with water for eye/skin exposure and medical consultation for ingestion .

Advanced Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :
  • Crystallization : Recrystallize derivatives from ethyl acetate or ethanol to obtain single crystals suitable for diffraction .
  • Refinement with SHELX : Use SHELXL for small-molecule refinement, placing H-atoms in calculated positions (riding model) and refining anisotropic displacement parameters. SHELXE aids in experimental phasing for macromolecular complexes .
  • Case Study : Ethyl 2,4-dichloroquinoline-3-carboxylate’s structure was resolved using SHELX, confirming regioselective chlorination at positions 2 and 4 .

Q. What mechanistic insights govern the regioselective chlorination of the quinolone core?

  • Methodological Answer :
  • Reagents : Phosphoryl chloride (POCl₃) in acetonitrile with benzyltriethylammonium chloride as a phase-transfer catalyst enables selective chlorination at C2 and C4 positions .
  • Kinetic Control : Lower temperatures (40°C) favor monochlorination, while reflux conditions drive dichlorination. Post-reaction hydrolysis (acetic acid) can selectively remove chlorine from C2, yielding 4-chloro derivatives .
  • Yield Optimization : Adjusting stoichiometry (e.g., 4.4 eq POCl₃) and reaction time maximizes dichlorinated product yields (~70%) .

Q. How do structural modifications (e.g., methoxy, chloro substituents) influence biological activity against targets like NAD(P)H:quinone oxidoreductase 1?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Electron-Withdrawing Groups : Chloro substituents at C4 enhance inhibitory activity by increasing electrophilicity and binding affinity to enzyme active sites .
  • Methoxy Groups : Position-dependent effects; C5-methoxy improves solubility but may reduce membrane permeability .
  • Assay Design : Use recombinant NAD(P)H:quinone oxidoreductase 1 in cell-free systems, monitoring NADPH oxidation rates to quantify inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

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